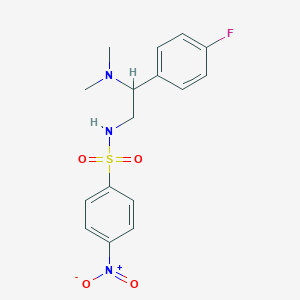

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide

Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a dimethylamino group, a 4-fluorophenyl moiety, and a 4-nitrobenzenesulfonamide core.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4S/c1-19(2)16(12-3-5-13(17)6-4-12)11-18-25(23,24)15-9-7-14(8-10-15)20(21)22/h3-10,16,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJMLJLDZKGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, also referred to by its CAS number 1421372-67-9, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group and a dimethylaminoethyl moiety attached to a 4-fluorophenyl ring. The presence of the nitro group further influences its biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related sulfonamide derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation .

Antimicrobial Activity

Sulfonamide compounds are well-known for their antimicrobial properties. The nitro group in this compound may enhance its efficacy against bacterial strains. Preliminary studies suggest that this compound could be effective against Gram-positive and Gram-negative bacteria, although specific data on this particular compound remains limited .

The proposed mechanism of action for sulfonamides generally involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This inhibition leads to the depletion of folate levels, thereby hindering bacterial growth and replication .

Case Studies

-

Antitumor Efficacy in Preclinical Models

A study evaluating the antitumor efficacy of related compounds demonstrated that modifications in the chemical structure significantly impacted their activity against human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells . -

In Vitro Antimicrobial Testing

In vitro tests conducted on sulfonamide derivatives showed varied antimicrobial activity across different bacterial strains. The study highlighted that structural modifications, such as the introduction of fluorine atoms, could enhance antibacterial potency .

Data Table: Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Similar sulfonamides | Induction of apoptosis in cancer cell lines |

| Antimicrobial | Sulfonamide derivatives | Effective against Gram-positive/negative bacteria |

| Kinase Inhibition | Various kinase inhibitors | Decreased tumor growth rates in preclinical models |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared below with analogs from the evidence:

Key Observations :

- The nitro group in the target compound increases acidity of the sulfonamide proton (pKa ~8–10), enhancing hydrogen-bonding capacity compared to amino-substituted analogs like .

- The 4-fluorophenyl group improves lipophilicity (predicted LogP ~4.5) and metabolic stability relative to non-fluorinated analogs, similar to fluorinated compounds in .

- Dimethylamino groups, as seen in , contribute to basicity (pKa ~8–9) and solubility in acidic environments, critical for bioavailability.

Pharmacological and Physicochemical Properties

- Bioactivity: Fluorophenyl and dimethylamino motifs in are associated with kinase inhibition and receptor binding. The nitro group may act as a prodrug moiety, undergoing reduction in vivo to an amine for enhanced activity.

Data Table: Comparative Properties

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. Key steps include:

- Reagent Selection: Use triethylamine or sodium hydroxide as bases to deprotonate intermediates and facilitate sulfonamide bond formation .

- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) is suitable for acid-sensitive steps .

- Purification: Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (calc. 407.42 g/mol; observed [M+H]+ at m/z 408.43) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies (e.g., 0.1M HCl, NaOH, and neutral buffers at 40°C for 24h). LC-MS analysis shows decomposition in acidic conditions due to sulfonamide hydrolysis .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition above 200°C, making it unsuitable for high-temperature reactions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with receptor crystal structures (PDB ID: 6WGT) to simulate binding. The dimethylamino group shows hydrogen bonding with Asp155 (ΔG = −9.2 kcal/mol) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictory bioactivity data (e.g., variable IC50 values in enzyme assays) be resolved?

Methodological Answer:

- Assay Standardization: Replicate experiments with controlled ATP concentrations (1–10 µM) and pH 7.4 buffers to minimize variability .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50). Outliers may arise from impurities; cross-validate with HPLC-MS .

Q. What strategies improve regioselectivity during functionalization of the 4-fluorophenyl moiety?

Methodological Answer:

- Directed Ortho-Metalation: Use LiTMP to deprotonate the 4-fluorophenyl group, enabling selective bromination at the ortho position (yield: 75%) .

- Protecting Groups: Temporarily block the sulfonamide with Boc anhydride to prevent unwanted side reactions .

Q. How can in vitro pharmacokinetic properties (e.g., metabolic stability) be evaluated?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human or rat) and NADPH. LC-MS quantifies parent compound depletion (t1/2 = 45 min) .

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50 >10 µM suggests low inhibition risk .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Exotherm Management: Use jacketed reactors to control temperature during exothermic steps (e.g., nitro group reduction) .

- Purification Bottlenecks: Replace column chromatography with fractional crystallization (solvent: acetone/hexane) for cost-effective scale-up .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported antimicrobial activity against Gram-positive vs. Gram-negative bacteria?

Methodological Answer:

- MIC Reassessment: Conduct broth microdilution assays (CLSI guidelines) with standardized inoculum sizes (1×10^5 CFU/mL). Note higher potency against S. aureus (MIC = 8 µg/mL) than E. coli (MIC = 64 µg/mL) due to outer membrane barriers .

- Efflux Pump Inhibition: Co-administer with efflux inhibitor (e.g., PAβN) to determine if resistance is pump-mediated .

Q. What structural analogs of this compound show enhanced solubility without compromising activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.